4-Pentenoic acid, 2-methyl-3-oxo-, methyl ester
CAS No.: 90784-58-0
Cat. No.: VC16106325
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90784-58-0 |
|---|---|
| Molecular Formula | C7H10O3 |
| Molecular Weight | 142.15 g/mol |
| IUPAC Name | methyl 2-methyl-3-oxopent-4-enoate |
| Standard InChI | InChI=1S/C7H10O3/c1-4-6(8)5(2)7(9)10-3/h4-5H,1H2,2-3H3 |
| Standard InChI Key | BPIVHRHASJAQFZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)C=C)C(=O)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Formula
4-Pentenoic acid, 2-methyl-3-oxo-, methyl ester (IUPAC name: methyl 2-methyl-3-oxopent-4-enoate) features a five-carbon backbone with unsaturation at the fourth position (C4–C5 double bond). The molecular formula is C₇H₁₀O₃, derived as follows:
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Pentenoic acid backbone: C₅H₈O₂
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Methyl substituent at C2: +CH₃
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Methyl ester group: Converts the carboxylic acid (–COOH) to –COOCH₃
The molecular weight is 142.15 g/mol, calculated as:
Key functional groups include:
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α,β-unsaturated ketone (C2–C3 carbonyl conjugated to C4–C5 double bond)
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Methyl ester at the terminal carboxyl group
Physicochemical Properties
While experimental data for this specific compound are scarce, analogous esters provide approximate properties:
The conjugated enone system (C3=O and C4=C5) likely confers moderate polarity, influencing solubility in organic solvents like dichloromethane or ethyl acetate .
Synthesis and Manufacturing
Oxidation of Secondary Alcohol Precursors
A plausible synthesis route involves the oxidation of a secondary alcohol precursor, methyl 2-methyl-3-hydroxypent-4-enoate, using Dess-Martin periodinane (DMP). This method mirrors the oxidation of methyl vinyl glycolate (MVG) to methyl 2-oxobut-3-enoate, as demonstrated by Jessen et al. :
Key steps include:
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Dissolving the alcohol in dichloromethane at room temperature.
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Adding 1.1 equivalents of DMP to avoid overoxidation.
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Quenching the reaction with sodium thiosulfate and isolating the product via flash chromatography .
Challenges in Isolation
The target compound’s volatility and reactivity necessitate careful handling. For example, methyl 2-oxobut-3-enoate dimerizes at room temperature via a hetero-Diels-Alder mechanism , suggesting that the title compound may require storage at –18°C to prevent degradation.
Stability and Degradation Pathways
Thermal Stability
At room temperature, α,β-unsaturated ketones are prone to dimerization. For methyl 2-oxobut-3-enoate, dimerization occurs over days, forming a six-membered ring via a [4+2] cycloaddition . Similarly, methyl 2-methyl-3-oxopent-4-enoate may undergo analogous reactions, yielding bicyclic structures.
Reactivity and Applications in Organic Synthesis
Diels-Alder Reactions
The conjugated enone system acts as a dienophile in Diels-Alder reactions. For example, methyl 2-oxobut-3-enoate reacts with 1,3-dienes to form cyclohexene derivatives . A proposed reaction with 1,3-dimethylbutadiene would proceed as:
Yields for such reactions range from 40–94%, depending on the diene’s electronic and steric properties .
Tandem Oxidation-Cycloaddition
A one-pot synthesis strategy could integrate oxidation and cycloaddition steps:
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